![molecular formula C9H8Na2O4 B1343089 Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 68131-04-4](/img/structure/B1343089.png)

Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Overview

Description

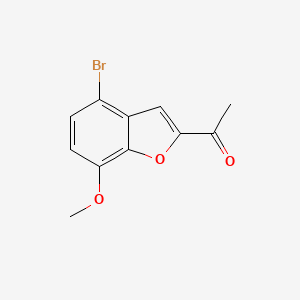

Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C9H8Na2O4 . It is also known by other names such as Humic acid sodium salt and disodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate .

Synthesis Analysis

The synthesis of diastereomeric derivatives of norbornene, which includes Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, has been achieved using ring-opening metathesis polymerization (ROMP) . The polymerization reactions proceeded in a controlled manner as evidenced in part by linear relationships between the monomer-to-catalyst feed ratios and the molecular weights of the polymer products .Molecular Structure Analysis

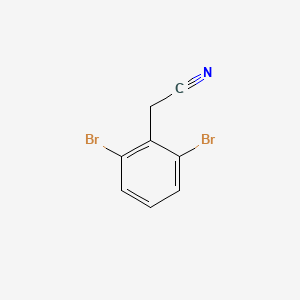

The molecular structure of Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be represented by the canonical SMILES string: C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-]. [Na+]. [Na+] . The compound has a molecular weight of 226.14 g/mol .Chemical Reactions Analysis

The compound has been used in the nucleation of isotactic polypropylene (iPP). The mechanical and optical properties of iPP nucleated with Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate salts have been investigated .Physical And Chemical Properties Analysis

Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a molecular weight of 226.14 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 226.02179730 g/mol . The topological polar surface area of the compound is 80.3 Ų .Scientific Research Applications

Soil Fertility and Structure Improvement

Humic acid sodium salt is known to enhance soil fertility by increasing nutrient availability and improving soil biochemical and physical properties. This includes boosting microbial population, water-holding capacity, texture, and structure, which are essential for healthy plant growth .

Salinity Stress Alleviation in Agriculture

Application of humic acid to saline soils can significantly improve plant growth variables affected by high salinity. It helps increase plant nitrate, nitrogen, and phosphorus levels, reduces soil electrical conductivity, and enhances plant root and shoot dry weight .

Water Retention in Agriculture

Humic acid sodium salt is used to synthesize superabsorbents that aid in the hygroscopic growth of solid aerosol particles. This application is crucial in agriculture for maintaining moisture levels in soils .

Environmental Remediation

The compound plays a role in environmental remediation by reducing heavy metal intake by plants through precipitation, thus decreasing the transportation of toxic heavy metals .

Crop Performance Enhancement

Humic acids contribute to increasing soil nutrients availability, especially micronutrients, by chelating and co-transporting these nutrients to plants. They also help reduce the transportation of toxic heavy metals by precipitating them .

Synthetic Polymer Research

Research interests include the simulated synthesis of unique soil-inspired polymers using humic acid sodium salt. This involves the preparation of functional nanocomposites for soil applications and the rational utilization of redox buffering in humic matter .

Mechanism of Action

Target of Action

Humic acid sodium salt, also known as Sodium humate, primarily targets soil microorganisms, minerals, and ions . It plays a key role in managing these elements, thereby significantly influencing agriculture and environmental ecology .

Mode of Action

Humic substances, including humic acid sodium salt, have been found to modulate phytohormone biosynthesis, nutrient uptake, and assimilation . They also influence primary and secondary metabolism, as well as tolerance to biotic and abiotic stresses . These substances possess auxin-like properties that alter plant metabolism, resulting in beneficial effects on plant growth and productivity .

Biochemical Pathways

Humic acid sodium salt affects several biochemical pathways. It plays a role in the solubilization of insoluble phosphorus minerals, recovery of phosphorus, and improvement of soil fertility for crop growth . It also contributes to the reduction of toxicity of typical pollutants .

Pharmacokinetics

While specific pharmacokinetic data for humic acid sodium salt is limited, a study on humic acid administered to adults showed that it was well tolerated and exhibited an excellent safety profile . .

Result of Action

The application of humic acid sodium salt has been shown to significantly increase plant growth under non-saline conditions . It also substantially enhances the growth of plants under salinity stress . These effects are associated with maintaining ionic homeostasis, appropriate osmolytes content, and an efficient antioxidant defense system .

Action Environment

Humic acid sodium salt’s action, efficacy, and stability are influenced by environmental factors. It has been widely used in soil improvement and environment governance . The compound’s performance and selectivity can be addressed and optimized by composition in synthesized humic acids .

properties

IUPAC Name |

disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGUIQPKFUZDPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Black powder; [Alfa Aesar MSDS] | |

| Record name | Humic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

CAS RN |

68131-04-4 | |

| Record name | Humic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

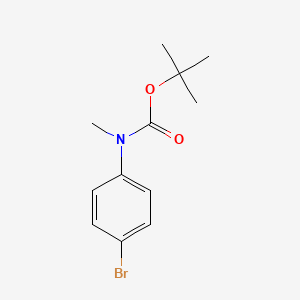

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the exact mechanisms are complex, research suggests humic acid sodium salt can enhance nutrient uptake and promote plant growth. [] It appears to increase the wetting time of foliar fertilizers on leaf surfaces, potentially improving nutrient absorption. [] Additionally, it can influence the availability and binding of trace elements in soil, impacting plant nutrition. []

A: Research shows that processing humic acid sodium salt can alter its light scattering properties. For instance, quartz mixed with humic acid sodium salt displays different scattering than pure quartz, suggesting the formation of a humic material coating. [] This has implications for understanding its behavior in atmospheric aerosols. [, ]

A: Yes, studies demonstrate its potential for removing contaminants from water. Research shows that nanoZinc oxide, in conjunction with UV irradiation, can effectively degrade humic acid. [] Furthermore, humic acid sodium salt can influence the flocculation of titanium dioxide nanoparticles, a process relevant to water treatment. []

A: Research indicates that the presence of humic acid sodium salt can significantly impact the solid-phase extraction efficiency of various pesticides from water. [] The effect varies depending on the pesticide's chemical properties and the concentration of dissolved organic carbon. []

A: Studies suggest that soils with higher humic acid content may lead to longer persistence of certain pesticides. This is likely due to increased adsorption of the pesticide to the humic substances, making it less available for degradation. []

A: Research explores the potential of encapsulating substances within sporopollenin microcapsules, which can be loaded with humic acid-metal complexes. [] This suggests possible applications in controlled release or targeted delivery systems. []

A: Yes, statistical analysis of agricultural soils reveals significant relationships between humic acid content and the levels of various trace elements, including Fe, Mn, Sn, Se, and P. [] This underscores its role in influencing the bioavailability and mobility of these elements. []

A: Studies using clay-modified electrodes with incorporated humic acid sodium salt provide insights into aggregation processes. [] This information can be extrapolated to understand the impact of humic acid sodium salt on the stability of emulsions, particularly those relevant to soil science and environmental applications. []

A: Research indicates that adding humic acid sodium salt to ethylene glycol-based carbon nanotube nanofluids can significantly enhance their thermal conductivity. [] This finding highlights its potential in improving heat transfer applications. []

A: While humic substances are naturally occurring, understanding their degradation and potential ecotoxicological effects is crucial. Research investigates the degradation of humic acid by nanoZinc, offering insights into its environmental fate. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)